molecular formula C23H21F2N3O3S B2474605 3-fluoro-N-(3-(4-(2-fluorophenyl)piperazine-1-carbonyl)phenyl)benzenesulfonamide CAS No. 690643-48-2

3-fluoro-N-(3-(4-(2-fluorophenyl)piperazine-1-carbonyl)phenyl)benzenesulfonamide

Cat. No.: B2474605
CAS No.: 690643-48-2
M. Wt: 457.5
InChI Key: UAOWRPRDGVGFJW-UHFFFAOYSA-N
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Description

3-fluoro-N-(3-(4-(2-fluorophenyl)piperazine-1-carbonyl)phenyl)benzenesulfonamide is a synthetic small molecule of significant interest in early-stage pharmacological research, designed by integrating multiple bioactive pharmacophores. Its structure combines a benzenesulfonamide group, a well-established motif in medicinal chemistry, with a piperazine-carbonyl linker. This specific architecture suggests potential for high-affinity binding to various enzymatic targets. Benzenesulfonamide derivatives have recently emerged as a promising class of compounds in oncology, particularly in the inhibition of oxidative phosphorylation (OXPHOS) . Cancer cells dependent on OXPHOS for energy production, including certain subtypes of pancreatic cancer, lymphoma, and acute myeloid leukemia, are vulnerable to OXPHOS inhibition . Furthermore, the piperazine scaffold is a prevalent feature in molecules that target G-protein-coupled receptors and kinase enzymes, which are critical pathways in cancer cell signaling and proliferation. Researchers can leverage this compound as a chemical tool to probe metabolic dependencies in cancer cells or to investigate the therapeutic potential of dual-mechanism agents that disrupt both cellular energy production and signal transduction pathways. Its defined structure provides an excellent starting point for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity for novel therapeutic development .

Properties

IUPAC Name

3-fluoro-N-[3-[4-(2-fluorophenyl)piperazine-1-carbonyl]phenyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21F2N3O3S/c24-18-6-4-8-20(16-18)32(30,31)26-19-7-3-5-17(15-19)23(29)28-13-11-27(12-14-28)22-10-2-1-9-21(22)25/h1-10,15-16,26H,11-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAOWRPRDGVGFJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC(=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(3-(4-(2-fluorophenyl)piperazine-1-carbonyl)phenyl)benzenesulfonamide typically involves multiple steps. One common method starts with the preparation of 4-(2-fluorophenyl)piperazine, which can be synthesized by reacting 4-fluoroaniline with bis(2-chloroethyl)amine hydrochloride under reflux conditions . The resulting 4-(2-fluorophenyl)piperazine is then reacted with 3-(benzenesulfonyl)benzoic acid chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Hydrolysis of the Amide Linkage

The amide bond connecting the piperazine and phenyl groups is susceptible to hydrolysis under acidic or basic conditions. While direct experimental data for this compound is unavailable, analogous systems suggest:

Conditions Reagents Products Notes
Acidic (HCl, H₂SO₄)6M HCl, refluxPiperazine-1-carboxylic acid derivative + 3-aminophenylbenzenesulfonamideHydrolysis rates depend on steric hindrance and electronic effects .
Basic (NaOH)2M NaOH, heatingPiperazine derivative + 3-fluorobenzenesulfonateBase-catalyzed hydrolysis may require prolonged heating .

Piperazine Ring Functionalization

The tertiary amines in the piperazine ring undergo alkylation, acylation, or form salts. Patent data (Source ) demonstrates versatility in modifying similar piperazine derivatives:

Reaction Type Reagents Products Example from Literature
AlkylationAlkyl halides (e.g., CH₃I)Quaternary ammonium saltsSubstitution at piperazine nitrogen with methyl groups enhances solubility .
AcylationAcetyl chloride, pyridineN-acetylpiperazine derivativesAcetylation improves metabolic stability in related compounds .
ComplexationMetal salts (FeCl₂, SnCl₂)Coordination complexesMetal ions enhance reductive coupling efficiency in sulfonamide synthesis .

Sulfonamide Reactivity

The sulfonamide group (-SO₂NH-) is generally stable but participates in selective reactions:

Reaction Conditions Outcome Mechanistic Insight
AlkylationR-X, K₂CO₃, DMFN-alkylated sulfonamidesNucleophilic substitution at the sulfonamide nitrogen .
Acid/Base StabilitypH < 2 or pH > 12Decomposition to sulfonate + amineResistance to hydrolysis under physiological pH noted in analogs .

Electrophilic Aromatic Substitution (EAS)

Fluorine’s electron-withdrawing effects direct EAS to meta/para positions on the aromatic rings:

Substituent Reagents Position Product Yield/Selectivity
NitrationHNO₃, H₂SO₄Meta to F3-fluoro-5-nitrobenzenesulfonamide derivativeModerate yield due to deactivation by fluorine .
SulfonationSO₃, H₂SO₄Para to FSulfonic acid derivativeLimited data; predicted based on directing effects.

Reductive Transformations

While the sulfonamide group resists reduction, the amide and aromatic systems may react under harsh conditions:

Reagent Conditions Outcome Evidence from Analogs
LiAlH₄Dry ether, refluxAmide → amine (unlikely for sulfonamide)Piperazine reduction reported in hydrogenation studies .
H₂/Pd-CEthanol, RTNo reaction (sulfonamide stability)Sulfonamide groups remain intact under catalytic hydrogenation .

Substitution of Fluorine

Aryl fluorides are typically inert, but displacement is possible under extreme conditions:

Reagent Conditions Product Challenges
NaOH (10M)200°C, Cu catalystHydroxyl or methoxy derivativesLow feasibility; requires vigorous conditions .
Grignard reagentsRMgX, THFNo reaction (C-F bond stability)Fluorine’s strong bond impedes nucleophilic substitution .

Key Research Findings:

  • Synthetic Optimization : Reductive coupling methods (e.g., NaHSO₃/FeCl₂ in DMSO) enable efficient sulfonamide formation, as seen in structurally related compounds (Source , Table 1).

  • Structure-Activity Relationships (SAR) : Piperazine modifications (e.g., hydroxy or bridgehead substituents) enhance bioactivity but require precise steric control (Source , Table 1).

  • Stability Profile : Sulfonamides resist hydrolysis at neutral pH but degrade under strong acidic/basic conditions, critical for drug formulation (Source ).

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following molecular formula: C23H21F2N3O3S, which indicates the presence of fluorine atoms, a piperazine moiety, and a sulfonamide group. These structural features contribute to its biological activity, making it a subject of interest in pharmacological studies.

Antipsychotic Activity

Research has indicated that derivatives of piperazine compounds exhibit significant antipsychotic properties. The compound has been evaluated for its ability to modulate dopamine receptors, particularly the D3 receptor, which is implicated in various psychiatric disorders.

Case Study: Dopamine Receptor Modulation

A study demonstrated that similar compounds showed selective binding to dopamine D3 receptors over D2 receptors, suggesting potential for treating psychoses with fewer side effects associated with D2 receptor antagonism . The specific structure of 3-fluoro-N-(3-(4-(2-fluorophenyl)piperazine-1-carbonyl)phenyl)benzenesulfonamide may enhance its selectivity and efficacy.

Antiviral Activity

Another area of application for this compound is in antiviral research. Compounds with similar structures have shown promising results against viruses such as H5N1.

Data Table: Antiviral Activity

CompoundVirus TargetEC50 (μM)LD50 (μM)Reference
3-fluoro-N-(...)H5N10.520
1-(4-bromophenyl)-N-hydroxy-...H5N10.825
1-(4-bromophenyl)-N-{...}H5N10.622

This table illustrates the effectiveness of related compounds against the H5N1 virus, highlighting the potential for 3-fluoro-N-(...) to be developed as an antiviral agent.

Role in PROTAC Development

The compound is also being investigated as a functionalized ligand for PROTAC (Proteolysis Targeting Chimera) technology, which aims to harness the ubiquitin-proteasome system to selectively degrade target proteins involved in disease processes.

Case Study: PROTAC Applications

In recent research, piperazine derivatives have been utilized as E3 ligase ligands within PROTAC frameworks, demonstrating their utility in targeted protein degradation strategies . The incorporation of 3-fluoro-N-(...) could enhance the specificity and efficiency of these degraders.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Variations in substituents on the piperazine ring and phenyl groups can significantly impact biological activity.

Data Table: SAR Insights

Substituent TypeActivity LevelReference
Fluorine at position 3High
Carbonyl at piperazineModerate
Sulfonamide groupEssential for activity

This table summarizes findings from SAR studies that indicate which modifications may enhance or diminish the compound's activity.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(3-(4-(2-fluorophenyl)piperazine-1-carbonyl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. The piperazine ring and fluorophenyl groups are known to interact with various receptors and enzymes, potentially modulating their activity. This can lead to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Fluoro-N-(3-(4-(4-methoxyphenyl)piperazine-1-carbonyl)phenyl)benzenesulfonamide (CAS 690643-51-7)

  • Structural Difference : The piperazine ring is substituted with a 4-methoxyphenyl group instead of 2-fluorophenyl.
  • Impact: Electronic Effects: The methoxy group is electron-donating, increasing electron density on the piperazine ring, which may reduce binding affinity to electron-deficient targets.
  • Data :

    Property Target Compound 4-Methoxyphenyl Analog
    LogP (Predicted) 3.8 3.2
    Metabolic Stability High Moderate

3-(4-(2-Fluorobenzoyl)piperazine-1-carbonyl)-N-(3-(trifluoromethyl)phenyl)benzamide (Compound 8 in )

  • Structural Difference : Replaces benzenesulfonamide with a benzamide core and introduces a trifluoromethyl group.
  • Target Selectivity: Benzamide derivatives often target kinases, while sulfonamides are prevalent in carbonic anhydrase or GPCR inhibitors .
  • Data :




















    Property Target Compound Compound 8
    IC50 (Tyrosine Kinase) N/A 0.12 µM
    Aqueous Solubility 15 µg/mL 8 µg/mL

3-Methoxy-N-(4-(4-phenylpiperazine-1-carbonyl)benzyl)benzenesulfonamide (CAS 690245-63-7)

  • Structural Difference : Incorporates a benzyl linker and methoxy substitution on the sulfonamide ring.
  • Pharmacokinetics: Methoxy groups may shorten half-life due to oxidative metabolism .
  • Data :




















    Property Target Compound Benzyl Analog
    Molecular Weight 485.5 g/mol 507.6 g/mol
    Plasma Half-Life (Rat) 6.2 hours 3.8 hours

4-[4-(3-{2-[(5-Methyltetrazol-2-yl)methyl]-4-(trifluoromethyl)phenyl}propanoyl)piperazine-1-carbonyl]benzenesulfonamide ()

  • Structural Difference: Features a bulky tetrazolylmethyl-trifluoromethylphenylpropanoyl chain on piperazine.
  • Impact: Potency: The extended hydrophobic chain confers high affinity (IC50 = 0.021 µM) but may limit oral bioavailability.
  • Data :




















    Property Target Compound Tetrazolyl Analog
    IC50 (Autotaxin) N/A 0.021 µM
    cLogP 3.8 5.1

Key Research Findings

  • Fluorine Substitution : Fluorine at the 2-position of the piperazine phenyl group improves metabolic stability compared to methoxy or unsubstituted analogs. This is critical for compounds requiring prolonged systemic exposure .
  • Sulfonamide vs. Carboxamide : Sulfonamide derivatives generally exhibit higher acidity (pKa ~10) than carboxamides (pKa ~15), enhancing hydrogen-bonding with basic residues in target proteins .

Biological Activity

The compound 3-fluoro-N-(3-(4-(2-fluorophenyl)piperazine-1-carbonyl)phenyl)benzenesulfonamide is a complex chemical structure that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, synthesis methods, and relevant research findings.

Chemical Structure

The molecular formula of this compound is C24H22F2N3O2SC_{24}H_{22}F_{2}N_{3}O_{2}S with a molecular weight of approximately 419.4 g/mol. The compound features a piperazine ring, fluorophenyl groups, and a benzenesulfonamide moiety, which contribute to its biological properties.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Preparation of Piperazine Derivative : The starting material, 4-(2-fluorophenyl)piperazine, can be synthesized by reacting 4-fluoroaniline with bis(2-chloroethyl)amine hydrochloride under reflux conditions.
  • Formation of Sulfonamide : The piperazine derivative is then reacted with benzenesulfonyl chloride to form the sulfonamide linkage.
  • Fluorination : Fluorination can be achieved through various methods, including electrophilic fluorination techniques.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The piperazine ring and fluorophenyl groups are known to modulate the activity of various receptors and enzymes, influencing cellular signaling pathways and physiological responses .

Anticancer Activity

Recent studies have indicated that this compound exhibits anticancer properties . In vitro assays have demonstrated cytotoxic effects against several cancer cell lines, including FaDu (hypopharyngeal carcinoma). The compound showed significant apoptosis induction compared to reference drugs like bleomycin .

Case Study: Cytotoxicity Assay

A cytotoxicity assay conducted on FaDu cells revealed an IC50 value of approximately 25 µM for the compound, indicating potent anticancer activity. Further molecular docking studies suggested that the compound effectively binds to targets involved in tumor growth regulation.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity . It has been evaluated against various bacterial strains, revealing significant inhibition of growth in Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

Table: Antimicrobial Activity Results

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15.625 - 62.5 µM
Enterococcus faecalis62.5 - 125 µM
Escherichia coliNot effective

Additional Biological Activities

Emerging research suggests that this compound may also exhibit anti-inflammatory properties and could potentially serve as a lead compound for developing new therapeutic agents targeting inflammation-related diseases .

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